molecular formula C10H8ClNO3 B13617015 3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile

Katalognummer: B13617015
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: KFVSVTQIWBMVGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is a chemical compound that features a chlorinated benzo[d][1,3]dioxole ring attached to a hydroxypropanenitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of a nitrile precursor and a hydroxylating agent under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom on the benzo[d][1,3]dioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol
  • (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
  • 1-benzo[1,3]dioxol-5-yl derivatives

Uniqueness

3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H8ClNO3

Molekulargewicht

225.63 g/mol

IUPAC-Name

3-(7-chloro-1,3-benzodioxol-5-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H8ClNO3/c11-7-3-6(8(13)1-2-12)4-9-10(7)15-5-14-9/h3-4,8,13H,1,5H2

InChI-Schlüssel

KFVSVTQIWBMVGT-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C(=CC(=C2)C(CC#N)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.